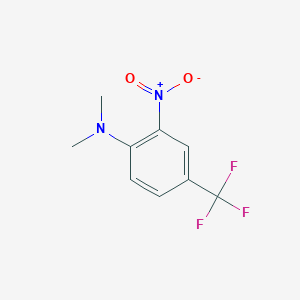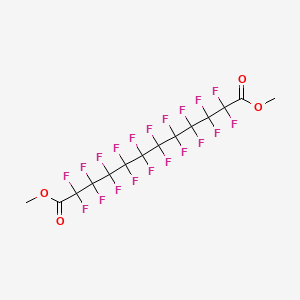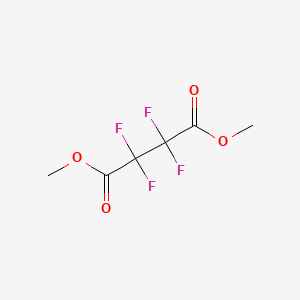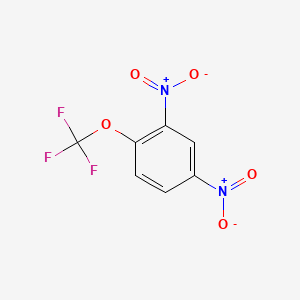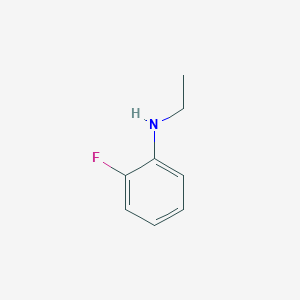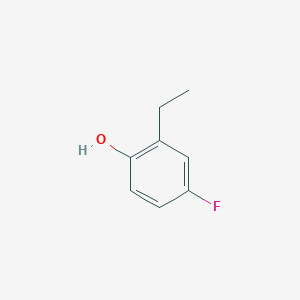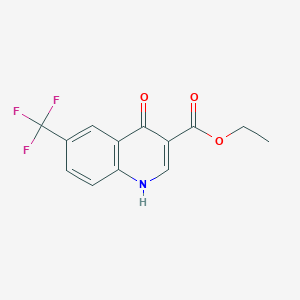
4-吡啶-4-基苯甲酸
概述
描述
4-Pyridin-4-YL-benzoic acid is a chemical compound that consists of a benzoic acid moiety substituted with a pyridine ring at the para position. This compound is known for its unique structural properties, making it a valuable intermediate in organic synthesis and various industrial applications .
科学研究应用
4-Pyridin-4-YL-benzoic acid has a wide range of applications in scientific research:
作用机制
Mode of Action
It is known that the compound can be used for the adsorption of halogenated volatile organic compounds (vocs), iodine, carbon dioxide (co2), and hydrogen .
Biochemical Pathways
The compound’s role in the adsorption of various gases suggests it may interact with pathways related to these substances .
Result of Action
The compound’s known role in gas adsorption suggests it may have effects related to the sequestration and removal of these gases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Pyridin-4-YL-benzoic acid . For example, the compound’s adsorption capacity may vary depending on the presence and concentration of different gases in the environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-4-YL-benzoic acid typically involves the reaction of pyridine with bromomethylbenzene to form 4-bromomethylpyridine. This intermediate is then reacted with benzoic acid through a substitution reaction to yield 4-Pyridin-4-YL-benzoic acid .
Industrial Production Methods: In industrial settings, the production of 4-Pyridin-4-YL-benzoic acid often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions: 4-Pyridin-4-YL-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated benzoic acid derivatives.
相似化合物的比较
- 4-Pyridin-3-YL-benzoic acid
- 4-Pyridin-2-YL-benzoic acid
- 3-Pyridin-4-YL-benzoic acid
Comparison: 4-Pyridin-4-YL-benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of metal-organic frameworks and enzyme inhibitors .
属性
IUPAC Name |
4-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGZIGLHCRIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364079 | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4385-76-6 | |
| Record name | 4-(4-Pyridyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-PYRIDIN-4-YL-BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pyridin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features make 4-Pyridin-4-YL-benzoic acid suitable for MOF construction?
A: 44pba possesses both a carboxylic acid group and a pyridyl nitrogen, acting as coordination sites for metal ions. This ditopic nature facilitates the formation of extended network structures characteristic of MOFs [, ]. The relative positions of these groups influence the overall topology and dimensionality of the resulting framework.
Q2: What types of MOF structures have been reported using 4-Pyridin-4-YL-benzoic acid?
A: 44pba has been used to create a variety of MOF architectures, ranging from 1D chains to complex 3D networks. Researchers have reported structures with diverse topologies, including dia, pcu, and hex, highlighting the versatility of this ligand [, , , ]. Some MOFs incorporating 44pba exhibit porosity and channels capable of accommodating guest molecules [, ].
Q3: Can you give examples of specific MOFs synthesized using 4-Pyridin-4-YL-benzoic acid and their properties?
A3: Certainly. Here are a few examples:
- [Co4(44pba)8]n·[(DMF)3·(EtOH)0.25·(H2O)4]n (2) and [Ni4(44pba)8]n·[(DMF)3.5·(EtOH)·(H2O)1.5]n (3): These isostructural 2D MOFs exhibit interesting thermochromic and solvatochromic properties, changing color upon dehydration or exposure to different solvents [].
- JLNU-500 ([Co2(OH)(PBA)(AIP)]·3DMA·0.75H2O): This 3D Co-based MOF features 1D nanopore channels and demonstrates remarkable catalytic activity in activating peroxymonosulfate (PMS) for the degradation of organic dyes like Rhodamine B [].
- Chiral Lanthanide-Organic Frameworks: Using 44pba, researchers have synthesized chiral LOFs with a 3D hydrogen-bonded hex topology through spontaneous resolution, showcasing the possibility of achieving chirality from achiral building blocks [].
Q4: How does the choice of metal ion influence the properties of 4-Pyridin-4-YL-benzoic acid-based MOFs?
A: The metal ion plays a crucial role in dictating the MOF's properties. For instance, Co-based MOFs have shown promising catalytic activity in PMS activation for dye degradation [], while Ni-based MOFs have exhibited solvatochromism []. Lanthanide-based MOFs, on the other hand, have shown potential for luminescence applications [].
Q5: What are the advantages of using 4-Pyridin-4-YL-benzoic acid in the context of MOF design for specific applications?
A5: Here are some advantages:
- Versatility: 44pba's ability to form diverse framework structures with varying pore sizes and functionalities makes it suitable for various applications, including gas storage, separation, sensing, and catalysis [, , ].
- Stability: Many reported 44pba-based MOFs show good thermal and chemical stability, making them suitable for applications under harsh conditions [].
Q6: What analytical techniques are commonly employed to characterize 4-Pyridin-4-YL-benzoic acid-based MOFs?
A6: Characterization of these MOFs typically involves a combination of techniques, including:
- Single-crystal and Powder X-ray Diffraction: These are essential for determining the crystal structure and phase purity of the MOFs [, , , , , ].
- Thermogravimetric Analysis (TGA): TGA helps assess the thermal stability and decomposition behavior of the MOFs [, ].
- Spectroscopic Methods: FT-IR spectroscopy provides information about the functional groups present in the MOFs, while UV-Vis spectroscopy helps investigate their optical properties and potential solvatochromism [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
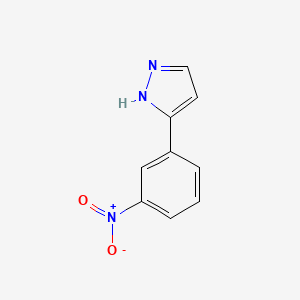

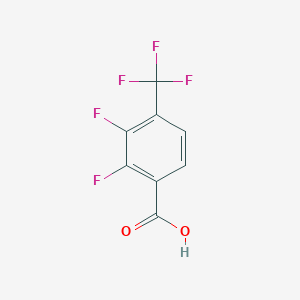
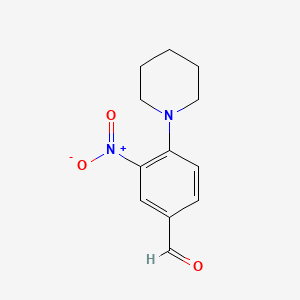
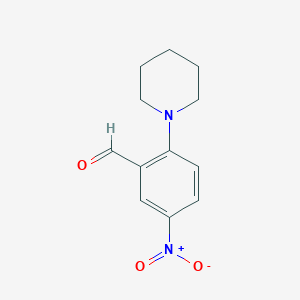
![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)
